molecular formula C7H15ClN2O B2524006 (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride CAS No. 2307738-42-5

(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride

Katalognummer B2524006
CAS-Nummer: 2307738-42-5
Molekulargewicht: 178.66
InChI-Schlüssel: ZCFBGXVDLNNMDE-RIHPBJNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride” is a chiral amine . Chiral amines are valuable building blocks in pharmaceuticals and fine chemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a study discusses the use of enzymes such as ene reductase (ER) and alcohol dehydrogenase (ADH) for the synthesis of similar chiral active pharmaceutical ingredients (APIs) .


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to that of other cyclohexane derivatives .


Chemical Reactions Analysis

The compound may undergo reactions similar to other amines and cyclohexane derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

Ferroptosis-Driven Leukemia Therapy

(a) Background and Mechanisms: Ferroptosis is a novel form of regulated cell death that relies on iron and lipid peroxidation. Unlike apoptosis, necrosis, or autophagy, ferroptosis has distinct features and mechanisms . In leukemia, targeting ferroptosis shows promise as a therapeutic strategy. The latest research explores how ferroptosis can revolutionize leukemia treatment.

(b) Role of Nanotechnology: Nanomedicine, including nanotechnology, plays a crucial role in enhancing ferroptosis-driven leukemia therapies. By improving the delivery and efficacy of ferroptosis-inducing agents, nanotechnology opens new avenues for treatment and diagnosis. Researchers are investigating nanomaterials and other novel technologies to optimize leukemia therapy .

© Challenges and Opportunities: While the potential of ferroptosis-targeted therapies is exciting, challenges remain. Further research is needed to fully realize the clinical potential of this innovative approach. Overcoming obstacles related to iron availability and optimizing reagents will be essential .

Pharmaceutical Applications

(a) Therapeutic Potential: “(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride” has gained attention for its therapeutic applications. Researchers explore its potential as a building block for synthesizing biologically active molecules. Its unique chemical structure makes it valuable in drug discovery.

(b) Drug Design and Synthesis: Scientists use this compound to create derivatives with specific pharmacological properties. It serves as a scaffold for designing new drugs, especially in areas like cancer, neurodegenerative diseases, and infectious diseases.

Biomedical Imaging Agents

(a) Fluorescent Probes: The compound’s structural features allow modification for fluorescent labeling. Researchers use it as a probe for imaging biological processes, such as tracking cellular uptake or studying drug distribution.

(b) MRI Contrast Agents: By incorporating paramagnetic elements, this compound can serve as an MRI contrast agent. Its stability and low toxicity make it attractive for non-invasive imaging.

Safety And Hazards

While specific safety data for this compound was not found, safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled or ingested .

Zukünftige Richtungen

The increasing roles of chiral amines and heterocyclic compounds as intermediates for pharmaceuticals highlight the demand for novel selective synthesis strategies . The development of new methods for the synthesis of chiral amines, including the use of biocatalysts, is an active area of research .

Eigenschaften

IUPAC Name

(1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFBGXVDLNNMDE-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride

CAS RN

2307738-42-5
Record name rac-(1R,3S)-3-aminocyclohexane-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.